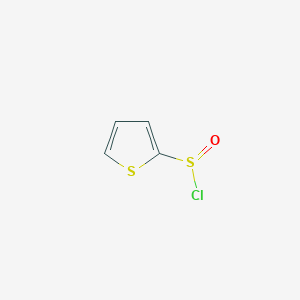

Thiophene-2-sulfinic Chloride

CAS No.:

Cat. No.: VC18332888

Molecular Formula: C4H3ClOS2

Molecular Weight: 166.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H3ClOS2 |

|---|---|

| Molecular Weight | 166.7 g/mol |

| IUPAC Name | thiophene-2-sulfinyl chloride |

| Standard InChI | InChI=1S/C4H3ClOS2/c5-8(6)4-2-1-3-7-4/h1-3H |

| Standard InChI Key | YKUAYVSBTCUMEI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1)S(=O)Cl |

Introduction

Structural and Chemical Identity of Thiophene-2-Sulfinic Chloride

Thiophene-2-sulfinic chloride belongs to the class of sulfinic acid chlorides, which are derivatives of sulfinic acids (R-SO₂H) where the hydroxyl group is replaced by chlorine. The compound’s molecular framework consists of a planar thiophene ring fused with a sulfinic chloride moiety, conferring electrophilic reactivity at the sulfur center. Key distinguishing features include:

-

Molecular formula: C₄H₃ClOS₂

-

Molecular weight: 150.65 g/mol (theoretical)

-

IUPAC name: 2-Thiophenesulfinic chloride

Unlike its sulfonyl chloride analog (C₄H₃ClO₂S₂), which features a higher sulfur oxidation state (+4), sulfinic chloride retains a sulfur oxidation state of +3. This difference profoundly impacts its reactivity, enabling unique pathways in nucleophilic substitution and redox reactions .

Physicochemical Properties

Experimental data for thiophene-2-sulfinic chloride remains sparse, but theoretical and comparative analyses with related compounds yield the following estimates:

The compound’s lower thermal stability compared to sulfonyl chlorides underscores the need for stringent storage conditions (e.g., inert gas, –20°C).

Reactivity and Functionalization Pathways

Thiophene-2-sulfinic chloride serves as a versatile electrophile in organic synthesis, participating in reactions such as:

Nucleophilic Substitution

Reaction with amines or alcohols yields sulfinamides or sulfinate esters:

These derivatives are precursors to sulfoxides and sulfones, which are prevalent in bioactive molecules .

Reductive Coupling

Catalytic hydrogenation (H₂/Pd) reduces the sulfinic chloride to a thiol, enabling further functionalization:

Polymerization

Radical-initiated polymerization of thiophene-2-sulfinic chloride could yield conductive polymers, though this application remains hypothetical without experimental validation.

Future Directions and Research Gaps

The scarcity of peer-reviewed studies on thiophene-2-sulfinic chloride highlights opportunities for further investigation:

-

Synthetic Optimization: Developing one-pot methodologies using continuous flow reactors could enhance yield and safety.

-

Biological Screening: Evaluating antioxidant, antimicrobial, and anticancer properties in vitro.

-

Materials Science: Exploring its utility in lithium-sulfur batteries or conductive polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume